molecular formula C8H12NO6P B122880 Pyridoxine phosphate CAS No. 447-05-2

Pyridoxine phosphate

Cat. No.: B122880
CAS No.: 447-05-2
M. Wt: 249.16 g/mol
InChI Key: WHOMFKWHIQZTHY-UHFFFAOYSA-N
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Description

Pyridoxine phosphate, also known as pyridoxine 5’-phosphate, is a derivative of vitamin B6. It is a water-soluble compound that plays a crucial role in various biochemical processes. This compound is an active form of vitamin B6 and serves as a coenzyme in numerous enzymatic reactions, particularly those involved in amino acid, glucose, and lipid metabolism .

Mechanism of Action

Target of Action

Pyridoxine phosphate, also known as pyridoxine 5’-phosphate, is an essential nutrient required for normal functioning of many biological systems within the body . It is converted to pyridoxal 5’-phosphate (PLP) in the body, which is an important coenzyme for the synthesis of amino acids, neurotransmitters (serotonin, norepinephrine), sphingolipids, and aminolevulinic acid . The primary targets of this compound are enzymes such as pyridoxine 5’-phosphate synthase and ornithine decarboxylase .

Mode of Action

This compound interacts with its targets by acting as a coenzyme in various enzymatic reactions. More specifically, it is involved in all transamination reactions, and in some oxylation and deamination reactions of amino acids . It plays a critical role in the conversion of L-glutamic acid to GABA .

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in the metabolism of amino acids and glycogen, the synthesis of nucleic acids, hemoglobin, sphingomyelin, and other sphingolipids . It also plays a crucial role in the synthesis of neurotransmitters such as serotonin, dopamine, norepinephrine, and gamma-aminobutyric acid (GABA) .

Pharmacokinetics

This compound is absorbed in the jejunum with oral bioavailability ranging from 61% to 81% . The conversion of pyridoxine to PLP occurs in the liver, with release of active vitamin into circulating blood. Circulating PLP is bound to serum albumin, and small amounts can be stored in liver and muscle tissue .

Result of Action

The molecular and cellular effects of this compound’s action are vast due to its role as a coenzyme in over 160 enzyme activities involved in numerous metabolic pathways . It is particularly important in the metabolism of amino acid compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the cell keeps the content of free PLP (unbound) very low through dephosphorylation and PLP feedback inhibition of pyridoxine 5’-phosphate oxidase (PNPO) and pyridoxal kinase (PLK) to minimize toxicity .

Biochemical Analysis

Biochemical Properties

Pyridoxine phosphate acts as a coenzyme in various biochemical reactions. It interacts with over 140 enzymes, primarily those involved in amino acid metabolism . One of the key enzymes it interacts with is pyridoxine 5’-phosphate phosphatase, which catalyzes the removal of phosphate groups from this compound . This interaction is crucial for the conversion of this compound to its active form, pyridoxal phosphate. This compound also interacts with aminotransferases, forming a Schiff-base linkage with the epsilon-amino group of lysine residues on these enzymes .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a vital role in the synthesis of neurotransmitters such as serotonin, dopamine, and gamma-aminobutyric acid (GABA), which are essential for proper nervous system function . This compound also affects the expression of genes involved in immune responses and hormone regulation . Additionally, it is involved in the metabolism of amino acids, which are the building blocks of proteins and play a crucial role in cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with various biomolecules. It forms a Schiff-base linkage with the epsilon-amino group of lysine residues on aminotransferase enzymes, facilitating the transfer of amino groups between amino acids . This compound also acts as a coenzyme for decarboxylase enzymes, which catalyze the removal of carboxyl groups from amino acids, leading to the formation of neurotransmitters . Additionally, it influences gene expression by acting as a cofactor for transcription factors involved in immune and endocrine system regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as pH, temperature, and the presence of metal ions . Over time, this compound can degrade into its inactive forms, pyridoxal and pyridoxamine . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the nervous and immune systems .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound supports normal cellular function and metabolism . At high doses, it can lead to toxic effects, including neurotoxicity and disruption of cellular metabolism . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing adverse reactions .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the metabolism of amino acids, lipids, and carbohydrates . It acts as a coenzyme for enzymes such as aminotransferases and decarboxylases, facilitating the transfer of amino groups and the removal of carboxyl groups from amino acids . This compound also interacts with enzymes involved in the synthesis of neurotransmitters and other bioactive molecules .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It is taken up by cells via active transport mechanisms and is localized in various cellular compartments, including the cytoplasm and mitochondria . This compound can also accumulate in tissues such as the liver and brain, where it exerts its biochemical effects .

Subcellular Localization

This compound is localized in several subcellular compartments, including the cytoplasm, mitochondria, and nucleus . Its activity and function are influenced by its localization, as it interacts with specific enzymes and biomolecules in these compartments . Post-translational modifications, such as phosphorylation, can also affect the targeting and localization of this compound within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridoxine phosphate typically involves the phosphorylation of pyridoxine. One common method is the reaction of pyridoxine with phosphoric acid or phosphoryl chloride under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure optimal yield and purity .

Industrial Production Methods: Industrial production of this compound often employs the “oxazole” method. This involves the condensation of 1,3-oxazole derivatives with dienophiles, followed by catalytic hydrogenation. The process is efficient and yields high-purity this compound, which is then purified through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Pyridoxine phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pyridoxine phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Plays a vital role in cellular metabolism and is used in studies related to enzyme function and metabolic pathways.

    Medicine: Employed in the treatment of vitamin B6 deficiency and related disorders. It is also used in research on neurological diseases and metabolic disorders.

    Industry: Utilized in the production of dietary supplements and fortified foods .

Comparison with Similar Compounds

  • Pyridoxal phosphate
  • Pyridoxamine phosphate
  • Pyridoxine

Comparison: Pyridoxine phosphate is unique in its ability to serve as a coenzyme in a wide range of enzymatic reactions. While pyridoxal phosphate and pyridoxamine phosphate also function as coenzymes, this compound is particularly effective in amino acid metabolism. Additionally, this compound is more stable and easier to synthesize compared to its counterparts .

This compound’s versatility and stability make it a valuable compound in both research and industrial applications. Its unique properties and wide range of applications highlight its importance in various scientific fields.

Properties

IUPAC Name

[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12NO6P/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14/h2,10-11H,3-4H2,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOMFKWHIQZTHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)CO)COP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80196278
Record name Pyridoxine 5-phosphate
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Molecular Weight

249.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pyridoxine 5'-phosphate
Source Human Metabolome Database (HMDB)
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CAS No.

447-05-2
Record name Pyridoxine 5′-phosphate
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Record name Pyridoxine 5-phosphate
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Record name Pyridoxine phosphate
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Record name Pyridoxine 5-phosphate
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Record name 5-hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridylmethyl dihydrogen phosphate
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Record name PYRIDOXINE PHOSPHATE
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Record name Pyridoxine 5'-phosphate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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